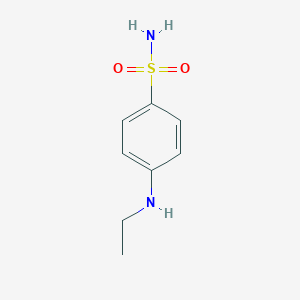
4-乙胺基苯磺酰胺
描述
4-Ethylamino-benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an ethylamino group attached to the benzene ring, which is further substituted with a sulfonamide group.
科学研究应用
4-Ethylamino-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-Ethylamino-benzenesulfonamide is Carbonic Anhydrase 2 (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
4-Ethylamino-benzenesulfonamide interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by 4-Ethylamino-benzenesulfonamide affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in the body. By inhibiting Carbonic Anhydrase 2, 4-Ethylamino-benzenesulfonamide can disrupt these processes, potentially leading to a variety of physiological effects .
Result of Action
The molecular and cellular effects of 4-Ethylamino-benzenesulfonamide’s action are primarily related to its inhibition of Carbonic Anhydrase 2. This can lead to a disruption in the balance of bicarbonate and protons in the body, potentially affecting a variety of physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethylamino-benzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the drug’s stability and its ability to interact with its target . .
生化分析
Biochemical Properties
4-Ethylamino-benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This interaction suggests that 4-Ethylamino-benzenesulfonamide could potentially be used as an antiproliferative agent .
Cellular Effects
The effects of 4-Ethylamino-benzenesulfonamide on cells are primarily related to its ability to inhibit carbonic anhydrase IX. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Molecular Mechanism
At the molecular level, 4-Ethylamino-benzenesulfonamide exerts its effects through binding interactions with biomolecules and enzyme inhibition. Specifically, it binds to carbonic anhydrase IX, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylamino-benzenesulfonamide have been observed over time. The compound has shown stability and has been associated with long-term effects on cellular function in in vitro studies .
Metabolic Pathways
The metabolic pathways involving 4-Ethylamino-benzenesulfonamide are primarily related to its interaction with carbonic anhydrase IX . Detailed information on specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, was not found in the search results.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylamino-benzenesulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using chlorosulfonic acid to form 4-aminobenzenesulfonamide.
Industrial Production Methods: In industrial settings, the production of 4-Ethylamino-benzenesulfonamide may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 4-Ethylamino-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
相似化合物的比较
4-Amino-benzenesulfonamide: Lacks the ethylamino group, making it less lipophilic.
4-Methylamino-benzenesulfonamide: Contains a methyl group instead of an ethyl group, affecting its pharmacokinetic properties.
Uniqueness: 4-Ethylamino-benzenesulfonamide is unique due to its ethylamino substitution, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This structural feature may contribute to its higher efficacy in certain biological applications compared to its analogs .
属性
IUPAC Name |
4-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYSLJVSXDXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598663 | |
| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157038-15-8 | |
| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


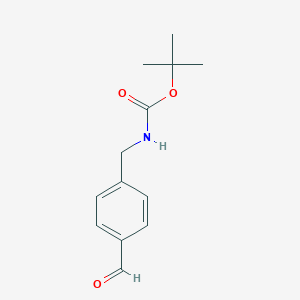

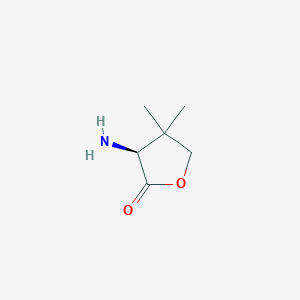
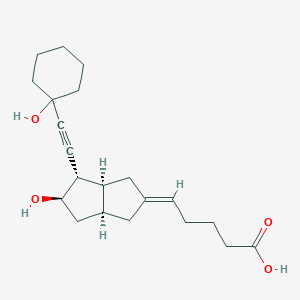

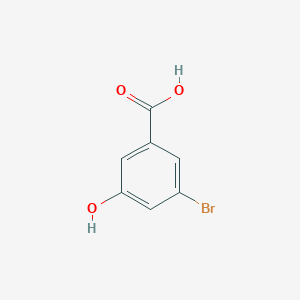






![1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114183.png)

